1-Benzyl-4-(4-chlorophenyl)phthalazine

PDE5 inhibition cGMP signaling vascular biology

Researchers studying cGMP signaling or developing dual-action anticancer agents often face a scarcity of well-characterized, moderate-potency PDE5 probes. 1-Benzyl-4-(4-chlorophenyl)phthalazine (CAS 62761-82-4) directly addresses this gap as a distinct phthalazine scaffold. - Multi-target activity profile: PDE5A1 inhibition (IC50=337 nM), antiproliferation in NB-4 leukemia cells, and phytotoxic effects. - Enables sub-maximal PDE5 blockade studies, avoiding complete target suppression seen with potent clinical inhibitors. - Reliable supply with rigorous quality documentation, supporting reproducible SAR and lead optimization campaigns.

Molecular Formula C21H15ClN2
Molecular Weight 330.8 g/mol
CAS No. 62761-82-4
Cat. No. B15450371
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Benzyl-4-(4-chlorophenyl)phthalazine
CAS62761-82-4
Molecular FormulaC21H15ClN2
Molecular Weight330.8 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CC2=NN=C(C3=CC=CC=C32)C4=CC=C(C=C4)Cl
InChIInChI=1S/C21H15ClN2/c22-17-12-10-16(11-13-17)21-19-9-5-4-8-18(19)20(23-24-21)14-15-6-2-1-3-7-15/h1-13H,14H2
InChIKeyBFYMQMYDSCFVOI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sourcing 1-Benzyl-4-(4-chlorophenyl)phthalazine


1-Benzyl-4-(4-chlorophenyl)phthalazine (CAS 62761-82-4) is a synthetic small molecule within the phthalazine heterocyclic class, characterized by a molecular weight of 330.8 g/mol and a high lipophilicity (XLogP3-AA of 5.3) . This compound serves as a versatile scaffold in medicinal chemistry, with documented activities across multiple therapeutic areas including phosphodiesterase inhibition, cancer cell proliferation arrest, antimalarial effects, and phytotoxicity . Its unique substitution pattern—a benzyl group at the 1-position and a 4-chlorophenyl group at the 4-position—distinguishes it from simpler phthalazine analogs and enables specific interactions with biological targets that are not achievable with core phthalazine or other mono-substituted derivatives .

Why 1-Benzyl-4-(4-chlorophenyl)phthalazine Cannot Be Substituted


Generic substitution of phthalazine-based compounds is precluded by the strong structure-activity relationship (SAR) governing their biological profiles. The presence of a 1-benzyl-4-(4-chlorophenyl) substitution pattern imparts a distinct activity profile compared to other phthalazine derivatives; for example, while some phthalazine PDE5 inhibitors achieve sub-nanomolar potency, the 1-benzyl-4-(4-chlorophenyl) scaffold yields a moderate IC50 of 337 nM against PDE5, which may be advantageous for applications requiring balanced inhibition without complete target suppression . Furthermore, this compound exhibits a multi-target activity profile (PDE5 inhibition, cancer cell antiproliferation, antimalarial effects, phytotoxicity) that is not recapitulated by structurally related analogs such as MY-5445 or 1-chloro-4-(4-chlorophenyl)phthalazine, which have narrower activity spectra . The specific combination of substituents is therefore critical for achieving the observed breadth of biological activities, rendering generic substitution scientifically invalid.

Comparative Evidence for 1-Benzyl-4-(4-chlorophenyl)phthalazine


PDE5 Inhibition Activity and SAR

1-Benzyl-4-(4-chlorophenyl)phthalazine exhibits an IC50 of 337 nM against recombinant human PDE5A1, which is 1.48-fold more potent than the phthalazine-based PDE5 inhibitor MY-5445 (IC50 = 500 nM) but approximately 100-fold less potent than the clinical PDE5 inhibitor sildenafil (IC50 = 3.3 nM) . This intermediate potency profile distinguishes it from both the weaker phthalazine analog MY-5445 and the highly potent sildenafil, positioning it as a unique tool compound for studies requiring partial PDE5 modulation.

PDE5 inhibition cGMP signaling vascular biology

Antiproliferative Activity in Leukemia Cells

1-Benzyl-4-(4-chlorophenyl)phthalazine demonstrates antiproliferative activity against human NB-4 acute promyelocytic leukemia cells, as measured by MTT assay after 96 hours of exposure . While quantitative IC50 data for this specific compound-cell line pair is not publicly available, this activity is consistent with the broader class of phthalazine derivatives known to inhibit cancer cell growth through multiple mechanisms including tubulin polymerization disruption, EGFR inhibition, and apoptosis induction . In contrast, the structurally related compound MY-5445 has not been reported to exhibit significant antiproliferative activity, suggesting that the benzyl-chlorophenyl substitution pattern may confer unique anticancer properties not shared by all phthalazine PDE5 inhibitors.

cancer biology antiproliferative cell cycle

Antimalarial Activity Against Falcipain-2 and β-Hematin

1-Benzyl-4-(4-chlorophenyl)phthalazine demonstrates weak antimalarial activity with an IC50 of 20,400 nM (20.4 μM) against β-hematin formation in Plasmodium yoelii-infected murine erythrocytes and an IC50 of 10,400 nM (10.4 μM) against falcipain-2 in chloroquine-sensitive P. falciparum . This activity is several orders of magnitude weaker than clinical antimalarials such as chloroquine (IC50 ~ 10-50 nM against sensitive strains) and artemisinin (IC50 ~ 2-10 nM), but may serve as a starting point for structure-based optimization of phthalazine antimalarials.

antimalarial falcipain-2 β-hematin

Phytotoxicity in Scenedesmus acutus

1-Benzyl-4-(4-chlorophenyl)phthalazine exhibits phytotoxic activity against the autotrophic green alga Scenedesmus acutus, with an EC50 of 831.76 nM for growth inhibition and 1,513.56 nM for chlorophyll production inhibition . This activity is not shared by the structurally related PDE5 inhibitor MY-5445, which has not been reported to possess phytotoxic properties, highlighting the unique biological profile conferred by the 1-benzyl-4-(4-chlorophenyl) substitution pattern.

phytotoxicity herbicide algae

Applications of 1-Benzyl-4-(4-chlorophenyl)phthalazine


Partial PDE5 Inhibition in Vascular Research

With an IC50 of 337 nM against PDE5A1, 1-Benzyl-4-(4-chlorophenyl)phthalazine serves as a valuable tool for investigating the effects of partial PDE5 inhibition on cGMP signaling dynamics. Its moderate potency allows researchers to study sub-maximal PDE5 blockade without the complete target suppression caused by potent clinical inhibitors like sildenafil (IC50 = 3.3 nM). This property is particularly useful in ex vivo vascular tissue studies where fine-tuning of cGMP levels is required to dissect signaling pathways .

Dual-Action PDE5/Anticancer Lead Scaffold

The combination of PDE5 inhibitory activity (IC50 = 337 nM) and antiproliferative activity against NB-4 leukemia cells makes 1-Benzyl-4-(4-chlorophenyl)phthalazine a promising starting scaffold for developing dual-action agents targeting both PDE5 and cancer cell proliferation. Unlike MY-5445, which lacks reported anticancer activity, this compound provides a unique chemical template for medicinal chemistry optimization campaigns aimed at discovering novel anticancer agents with PDE5-modulating properties .

Herbicide Discovery and Environmental Toxicology

The phytotoxic activity of 1-Benzyl-4-(4-chlorophenyl)phthalazine (EC50 = 831.76 nM for algal growth inhibition) supports its use as a lead compound in herbicide discovery programs. The compound's activity against Scenedesmus acutus provides a starting point for structure-activity relationship studies aimed at developing selective herbicides. Additionally, this compound can serve as a reference standard in environmental toxicology assays to assess the impact of phthalazine derivatives on aquatic ecosystems .

Phthalazine Scaffold SAR Probe

As a well-characterized 1,4-disubstituted phthalazine derivative, 1-Benzyl-4-(4-chlorophenyl)phthalazine serves as an essential chemical probe for understanding how substitution patterns influence biological activity within this heterocyclic class. Its multi-target profile (PDE5, anticancer, antimalarial, phytotoxic) makes it a valuable comparator compound for SAR studies investigating the structural determinants of phthalazine pharmacology .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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